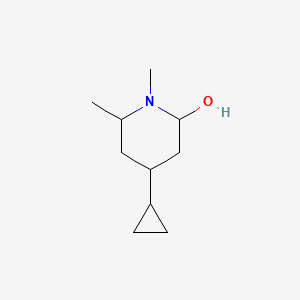
4-Cyclopropyl-1,6-dimethylpiperidin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-1,6-dimethylpiperidin-2-ol is a piperidine derivative characterized by a cyclopropyl group and two methyl groups attached to the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-1,6-dimethylpiperidin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with 2,6-dimethylpiperidine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropyl-1,6-dimethylpiperidin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of cyclopropyl alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-1,6-dimethylpiperidin-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-1,6-dimethylpiperidin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclopropyl-1,6-dimethylpiperidine: Lacks the hydroxyl group present in 4-Cyclopropyl-1,6-dimethylpiperidin-2-ol.
4-Cyclopropyl-1,6-dimethylpiperidin-3-ol: Hydroxyl group is positioned differently on the piperidine ring.
4-Cyclopropyl-1,6-dimethylpiperidin-2-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both cyclopropyl and hydroxyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications, distinguishing it from other similar piperidine derivatives.
Eigenschaften
Molekularformel |
C10H19NO |
|---|---|
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
4-cyclopropyl-1,6-dimethylpiperidin-2-ol |
InChI |
InChI=1S/C10H19NO/c1-7-5-9(8-3-4-8)6-10(12)11(7)2/h7-10,12H,3-6H2,1-2H3 |
InChI-Schlüssel |
AIYCUFIUZIBXMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(N1C)O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13195670.png)
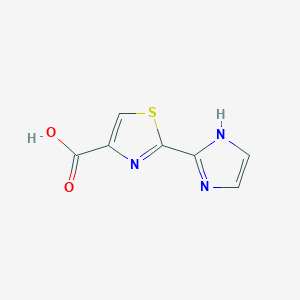
![2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195675.png)
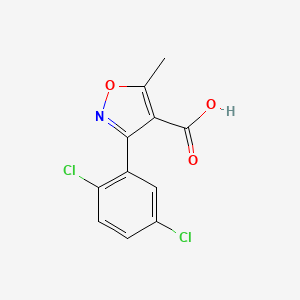

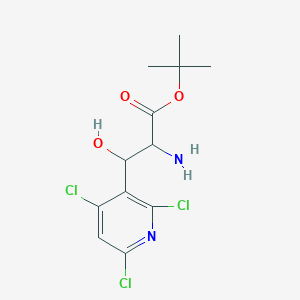
![N-Methyl-N-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B13195706.png)
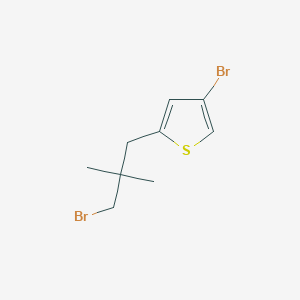

![2-{[(Tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)thiophene-3-carboxylic acid](/img/structure/B13195718.png)

![methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine](/img/structure/B13195734.png)
